Dabso
CAS No.:
Cat. No.: VC14589476
Molecular Formula: C6H12N2O4S2
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N2O4S2 |
|---|---|
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | 1,4-diazabicyclo[2.2.2]octane;sulfur dioxide |
| Standard InChI | InChI=1S/C6H12N2.2O2S/c1-2-8-5-3-7(1)4-6-8;2*1-3-2/h1-6H2;; |
| Standard InChI Key | MISUHPSYABLQKS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2CCN1CC2.O=S=O.O=S=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Dabso is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide. The parent DABCO structure consists of a bicyclic framework with two nitrogen atoms at bridgehead positions, which coordinate to via non-covalent interactions . The molecular weight of Dabso is 240.3 g/mol, and its structure is characterized by the following identifiers:
The solid-state structure reveals that each molecule binds to DABCO through weak N→S dative bonds, creating a stable adduct that mitigates the hazards of handling gaseous .
Physical and Spectral Data
Dabso is a hygroscopic solid with a melting point of 112–114°C (decomposition). It exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile but is poorly soluble in nonpolar solvents like hexane . Key spectral data include:
-
IR (KBr): asymmetric stretch at 1320 cm, symmetric stretch at 1145 cm
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(DMSO-): Peaks at 46.8 ppm (DABCO carbons) and no observable signals for , consistent with its weak coordination
Synthesis and Industrial Production
Laboratory-Scale Preparation
Dabso is synthesized by bubbling gas through a chilled (−78°C) solution of DABCO in anhydrous tetrahydrofuran (THF). The reaction proceeds quantitatively, yielding Dabso as a crystalline precipitate :
This method ensures high purity (>99% by ) and avoids the formation of byproducts .
Industrial Manufacturing
On an industrial scale, Dabso is produced via continuous flow reactors, where gas is condensed and reacted with DABCO under controlled pressure (2–3 bar) and temperature (−20°C) . The process achieves a throughput of >100 kg/day with minimal waste, aligning with green chemistry principles .
Mechanistic Insights into Dabso’s Reactivity
Release of Sulfur Dioxide
Dabso acts as a latent source of , which is liberated upon reaction with nucleophiles or under thermal conditions. For example, Grignard reagents (RMgX) abstract from Dabso to form metal sulfinates () :
The sulfinate intermediate can then undergo electrophilic trapping to yield sulfones, sulfonamides, or other derivatives .
Catalytic Roles
In certain reactions, Dabso functions as a Lewis acid catalyst. For instance, it facilitates the cycloaddition of epoxides with sulfinates by activating the epoxide oxygen through coordination :
This dual role—as both a reagent and catalyst—underscores Dabso’s versatility .
Applications in Organic Synthesis
Sulfone Synthesis
Dabso enables a three-component coupling of Grignard reagents, electrophiles (e.g., alkyl halides), and to assemble sulfones in one pot . For example, reacting n-butylmagnesium bromide with benzyl bromide and Dabso produces di(n-butyl) sulfone in 85% yield :
Table 1: Representative Sulfone Syntheses Using Dabso
| Substrate | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| n-BuMgBr | Benzyl bromide | Di(n-butyl) sulfone | 85 | |
| PhMgBr | Cyclohexene oxide | β-Hydroxy sulfone | 78 | |
| 4-MeOCHMgBr | Iodonium salt | Aryl sulfone | 92 |
Sulfonamide and Sulfamide Preparation
Treatment of Dabso with amines and iodine generates sulfamides, while reaction with anilines affords sulfonamides . For instance, aniline reacts with Dabso and iodine to yield N-phenylsulfamide in 70% yield :
Recent Advances and Emerging Applications
Sulfur(VI) Fluoride Exchange (SuFEx)
Dabso-derived sulfonyl fluorides () are key substrates in SuFEx click chemistry. These compounds react rapidly with silyl ethers to form robust sulfonate linkages, enabling polymer synthesis and bioconjugation .
Photoredox Catalysis
Under visible-light irradiation, Dabso participates in radical sulfonylation reactions. For example, acrylamides undergo anti-Markovnikov addition with sulfinate radicals generated from Dabso, yielding β-sulfonyl amides :
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